8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (8CMTAP) is a heterocyclic compound that belongs to the triazole family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and drug design. 8CMTAP is a versatile molecule, displaying a wide range of biochemical and physiological effects.
Scientific Research Applications
Antifungal Activity
Crystal Structure and Antifungal Properties
The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, was synthesized and its crystal structure determined. Preliminary biological tests indicated significant antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).
Sulfone Derivatives with Antifungal and Insecticidal Activities
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including 8-chloro variants, exhibited good antifungal and insecticidal activities. For instance, specific derivatives showed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and significant mortality rates against Plutella xylostella and Helicoverpa armigera (F. Xu et al., 2017).
Synthesis and Characterization
Microwave-Assisted Synthesis
A series of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation. These compounds, characterized by various spectroscopic methods, exhibited weak antifungal activity (Ming-yan Yang et al., 2015).
Crystal Structure and DFT Studies
The synthesis and crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was carried out. Theoretical calculations using Density Functional Theory (DFT) were performed, comparing experimental and theoretical results (Jin-Xia Mu et al., 2015).
Oxidative Cyclization for Synthesis
Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved using oxidative cyclization with N-Chlorosuccinimide (NCS). This method allowed the synthesis of compounds with potential pharmaceutical applications (Said El-Kurdi et al., 2021).
- Microwave-Assisted Synthesis of Derivatives:** Novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized using microwave assistance, providing a method with high yields, simple work-up, and environmental friendliness (Lin-Jiong Zhang et al., 2015).
Synthesis Methods
Palladium-Catalyzed Chemoselective Monoarylation
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involved palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation (A. Reichelt et al., 2010).
Herbicidal Activity
N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including 8-chloro variants, were synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).
Other Applications
Theoretical and Experimental Studies of Derivatives
Pyridazine derivatives, including triazolo pyridazine compounds, were synthesized and characterized. Theoretical calculations were employed to analyze quantum chemical parameters, contributing to understanding their biological properties like anti-tumor and anti-inflammatory activity (Hamdi Hamid Sallam et al., 2021).
Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
properties
IUPAC Name |
8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIDEHLMBFMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650382 | |
Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
929000-42-0 | |
Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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